Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It seems to contain a tetrahydronaphthalene core, which is a partially hydrogenated derivative of naphthalene .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tetrahydronaphthalene, a component of this compound, is produced by the catalytic hydrogenation of naphthalene .Scientific Research Applications
- Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, including those containing a fluorine atom, exhibit potent antibacterial activity similar to commonly used quinolones . The sulfur atom at the 2-position of the quinoline moiety enhances this activity. Researchers explore this scaffold for developing new bactericidal compounds.
- Scientists have designed novel multi-target agents based on the privileged structure of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. These compounds show promise in various therapeutic contexts, and some exhibit acceptable pharmacokinetic profiles .
- Methyl 4-hydroxybenzoate (a related compound) is used as a preservative. Researchers have developed methods to determine paraben-type preservatives, including methyl 4-hydroxybenzoate, in seafood using LC-QqLIT-MS/MS .
- The compound’s structure serves as a building block for synthesizing heterocycles. For instance, a three-component condensation reaction involving aldehydes and methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate yields diverse products .
- By modifying methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, researchers can access indole derivatives. These compounds play a crucial role in various biological processes and can be further functionalized .
- The compound’s crystal structure, confirmed through single crystal X-ray diffraction, reveals intramolecular hydrogen bonding. UV/Vis and IR spectra provide additional insights into its properties .
Antibacterial Agents
Multi-Target Agents
Preservative Analysis
Heterocycle Synthesis
Indole Derivatives
Crystallography and Spectroscopy
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminotetralin, have been shown to interact with neurotransmitters like serotonin and norepinephrine .
Mode of Action
Based on its structural similarity to 2-aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .
Biochemical Pathways
Compounds with similar structures have been shown to influence the serotonin and norepinephrine pathways .
Result of Action
Based on its structural similarity to 2-aminotetralin, it may result in increased levels of serotonin and norepinephrine in the synaptic cleft, potentially leading to enhanced neurotransmission .
properties
IUPAC Name |
methyl 4-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-19(23)16-8-6-15(7-9-16)18(22)21-13-20(24)11-10-14-4-2-3-5-17(14)12-20/h2-9,24H,10-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFVIAIBPBNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.